molecular formula C23H27N3 B12603198 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline CAS No. 918481-33-1

2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline

Cat. No.: B12603198
CAS No.: 918481-33-1
M. Wt: 345.5 g/mol
InChI Key: FMNGBCREMLKDPD-UHFFFAOYSA-N
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Description

2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline is a complex organic compound that features a quinoline core linked to a piperazine ring via a phenylpropyl chain. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Properties

CAS No.

918481-33-1

Molecular Formula

C23H27N3

Molecular Weight

345.5 g/mol

IUPAC Name

2-[[4-(3-phenylpropyl)piperazin-1-yl]methyl]quinoline

InChI

InChI=1S/C23H27N3/c1-2-7-20(8-3-1)9-6-14-25-15-17-26(18-16-25)19-22-13-12-21-10-4-5-11-23(21)24-22/h1-5,7-8,10-13H,6,9,14-19H2

InChI Key

FMNGBCREMLKDPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline typically involves a multi-step process. One common method includes the Mannich reaction, where a quinoline derivative is reacted with formaldehyde and a piperazine derivative in the presence of an acid catalyst. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest for various therapeutic applications.

Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives in combating viral infections, including Influenza A virus (IAV). For instance, derivatives containing piperazine moieties have shown significant antiviral activity, with some compounds demonstrating IC50 values as low as 0.88 μM against IAV, outperforming standard antiviral drugs like Ribavirin .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties. Research indicates that modifications to the piperazine structure can enhance activity against Gram-positive bacteria and fungi. Compounds have been reported to exhibit minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 mM against various pathogens .

Antimalarial Activity

Quinoline compounds have historically been used in the treatment of malaria. Recent studies on structurally related compounds have shown promising results against Plasmodium species, suggesting that modifications in side chains can lead to improved efficacy and reduced cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of a piperazine moiety has been linked to enhanced interaction with biological targets, which is critical for developing potent inhibitors against viruses and bacteria.

CompoundStructureActivityIC50 (μM)
Compound A2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinolineAntiviral0.88
Compound BSimilar structure with modificationsAntibacterial0.25 - 1.00
Compound CQuinoline derivative without piperazineAntimalarial>4000 (low cytotoxicity)

Case Study 1: Antiviral Screening

A comprehensive study evaluated various quinoline derivatives, including those with piperazine linkers, for their efficacy against IAV. The study found that compounds with specific structural modifications exhibited superior antiviral activity, indicating the importance of the piperazine moiety in enhancing bioactivity .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, several quinoline derivatives were synthesized and tested against a panel of bacterial strains. The results demonstrated that certain structural modifications significantly improved antimicrobial efficacy while maintaining low cytotoxicity levels .

Mechanism of Action

The mechanism of action of 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and thereby influencing neurological functions. The exact pathways and targets are still under investigation, but it is thought to involve modulation of acetylcholine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline apart is its unique combination of a quinoline core with a piperazine ring, which imparts distinct pharmacological properties. This structure allows it to interact with a different set of molecular targets compared to other similar compounds .

Biological Activity

The compound 2-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}quinoline (CAS No. 918481-33-1) is a derivative of quinoline that has garnered interest due to its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

  • Molecular Formula : C23H27N3
  • Molecular Weight : 345.481 g/mol
  • IUPAC Name : 2-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}quinoline

The structure of this compound features a quinoline core linked to a piperazine moiety via a methyl group, which is significant for its biological interactions.

Antihypertensive Effects

Research indicates that compounds related to quinoline, including derivatives like 2-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}quinoline, exhibit hypotensive properties. A related compound, centhaquin (a piperazine derivative), showed significant blood pressure-lowering effects in animal models, suggesting that similar mechanisms may be at play in this compound. The hypotensive activity was dose-dependent and involved central nervous system pathways .

Summary of Key Studies

Study ReferenceFindings
Demonstrated hypotensive effects in animal models with related compounds.
Highlighted the antimicrobial properties of quinoline derivatives against various pathogens.
Reviewed biological activities of quinoline alkaloids, noting antitumor and anti-inflammatory effects.

Case Studies

  • Hypotensive Activity in Cats and Rats :
    • In studies involving centhaquin, it was observed that intravenous administration led to significant reductions in both blood pressure and heart rate in anesthetized cats, suggesting a central mechanism of action . This highlights the potential for similar effects in 2-{[4-(3-phenylpropyl)piperazin-1-yl]methyl}quinoline.
  • Antimicrobial Testing :
    • A study on various quinoline derivatives showcased their effectiveness against multiple bacterial strains with MIC values ranging from 1×1061\times 10^{-6} to 1×1041\times 10^{-4} mg/mL . Although direct testing on the compound is needed, these results suggest a promising avenue for exploration.

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